Isoform Selectivity: ESI-05 vs. EPAC1 and PKA
ESI-05 demonstrates absolute selectivity for the EPAC2 isoform, showing no measurable inhibition of EPAC1 or Protein Kinase A (PKA) at a concentration of 25 μM [1][2]. This is in stark contrast to non-selective probes like HJC0726, which inhibits both EPAC1 (IC50 = 2.4 μM) and EPAC2 (IC50 = 1.0 μM), and pan-activators like 8-pCPT-2'-O-Me-cAMP [3]. The selectivity is a direct consequence of ESI-05's binding to an allosteric site at the interface of the two cAMP-binding domains, a structural feature unique to EPAC2 [1].
| Evidence Dimension | Isoform Selectivity (Inhibition at 25 μM) |
|---|---|
| Target Compound Data | No inhibition of EPAC1; No inhibition of PKA |
| Comparator Or Baseline | EPAC1 (baseline: no inhibition); PKA (baseline: no inhibition); HJC0726 (EPAC1 IC50 = 2.4 μM; EPAC2 IC50 = 1.0 μM) |
| Quantified Difference | Qualitative: ESI-05 exhibits exclusive EPAC2 selectivity; HJC0726 inhibits both isoforms with >2-fold lower potency |
| Conditions | Cell-free assays monitoring cAMP-mediated GEF activity; 25 μM cAMP |
Why This Matters
This selectivity is essential for experiments designed to deconvolve the distinct biological functions of EPAC2 from the ubiquitous EPAC1, preventing misinterpretation of results due to off-target pathway modulation.
- [1] Tsalkova, T., et al. (2012). Isoform-specific antagonists of exchange proteins directly activated by cAMP. PNAS, 109(45), 18613–18618. View Source
- [2] Chen, H., et al. (2013). Identification and characterization of small molecules as potent and specific EPAC2 antagonists. J. Med. Chem., 56(3), 952–962. View Source
- [3] Chen, H., et al. (2014). Bioorg. Med. Chem. Lett., 22(12), 4038–4043. View Source
